molecular formula C19H28Cl2N2O3 B6525118 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride CAS No. 1177723-39-5

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride

Cat. No.: B6525118
CAS No.: 1177723-39-5
M. Wt: 403.3 g/mol
InChI Key: BSPJVNMXNKOBJP-UHFFFAOYSA-N
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Description

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride is a complex organic compound that features a piperazine ring, a chromenone core, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydro derivatives of the chromenone core.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-isopropyl-2H-chromen-2-one dihydrochloride is unique due to its combination of a piperazine ring, a chromenone core, and a hydroxyethyl group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3.2ClH/c1-14(2)15-3-4-18-17(11-15)16(12-19(23)24-18)13-21-7-5-20(6-8-21)9-10-22;;/h3-4,11-12,14,22H,5-10,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPJVNMXNKOBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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